molecular formula C19H30O5 B560010 Lapiferine CAS No. 86992-41-8

Lapiferine

Cat. No. B560010
CAS RN: 86992-41-8
M. Wt: 338.444
InChI Key: YNHWIAXMARBYFN-WNFXZRHOSA-N
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Scientific Research Applications

  • Anti-Cancer Activity : Lapiferine derived from Ferula vesceritensis has shown specific anti-cancer activity against human breast cancer cells (MCF-7). This activity is attributed to its ability to induce apoptosis, not necrosis, in these cells. The compound is observed to enhance DNA fragmentation, activate caspases, and induce histone acetylation in MCF-7 cells, all of which contribute to apoptotic cell death (Gamal-Eldeen & Hegazy, 2010).

  • Anti-Inflammatory Effects : Lapiferine has demonstrated protective roles against H1N1 virus-induced pulmonary inflammation. In mice and human bronchial epithelial cells, lapiferine significantly alleviated virus-induced inflammatory infiltrate and reduced major pro-inflammatory cytokines. It also suppressed NF-κB signaling, suggesting its potential as a therapeutic agent for lung infections (Pei et al., 2020).

  • Effects on Gingival Squamous Cell Carcinoma : In gingival squamous cell carcinoma (GSCC), lapiferine was found to inhibit cell proliferation and enhance apoptosis. This effect is mediated through the regulation of the tumor suppressor P21. The findings indicate lapiferine's potential as a natural therapeutic agent for treating GSCC (Liu et al., 2021).

  • Chemotaxonomic and Bioinformatics Study : In a study involving Laportea bulbifera, phytochemical investigation identified several compounds, including lapiferine. The study provides insights into the phytochemical and chemotaxonomic aspects of the genus Laportea, highlighting the potential of these compounds in medicinal applications (Lu et al., 2022).

  • Leucine Aminopeptidase Detection : Research involving the development of a highly selective and sensitive chemiluminescent probe for detecting leucine aminopeptidase (LAP) in vitro, in vivo, and in human liver cancer tissue highlights the importance of LAP as a tumor marker. This research contributes to the broader understanding of LAP's function in pathogenesis and its potential in disease diagnostics and drug development (Wang et al., 2022).

Future Directions

The future directions for Lapiferine research are not clear due to the lack of specific information available. However, given its complex structure and potential biological activity, it could be a subject of interest in the fields of medicinal chemistry and drug discovery.


properties

IUPAC Name

[(1aR,2R,2aR,5S,5aR,6R,7aS)-2,5-dihydroxy-2a,5a-dimethyl-5-propan-2-yl-2,3,4,6,7,7a-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] (Z)-but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O5/c1-6-7-14(20)24-13-10-12-15(23-12)16(21)17(4)8-9-19(22,11(2)3)18(13,17)5/h6-7,11-13,15-16,21-22H,8-10H2,1-5H3/b7-6-/t12-,13+,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHWIAXMARBYFN-WNFXZRHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OC1CC2C(O2)C(C3(C1(C(CC3)(C(C)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)O[C@@H]1C[C@H]2[C@H](O2)[C@@H]([C@]3([C@]1([C@](CC3)(C(C)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lapiferine

Citations

For This Compound
8
Citations
OS Adeyemi, OJ Awakan, AA Adeyanju… - The Natural Products …, 2019 - ingentaconnect.com
Background: Natural products or naturally derived compounds are invaluable to human and animal lives either for nutritional value or for medicinal purposes. Indeed, natural products …
Number of citations: 1 www.ingentaconnect.com
SS Nazrullaev, AI Saidkhodzhaev… - Chemistry of natural …, 2008 - Springer
The relationship between chemical structure and estrogen activity of a series of terpenoid esters with aromatic and aliphatic acids was studied. The studied compounds were isolated …
Number of citations: 15 link.springer.com
S Sut, F Maggi, M Nicoletti, V Baldan… - Current Medicinal …, 2018 - ingentaconnect.com
… It has been shown that ethers of the sesquiterpene alcohol ferutinol (2) with aromatic substituent groups as (1) or ferutidin (3), but without aliphatic groups as lapidin (4) and lapiferine (5) …
Number of citations: 41 www.ingentaconnect.com
K Ikeda, Y Arao, H Otsuka, S Nomoto… - Biochemical and …, 2002 - Elsevier
Phytoestrogens are assumed to affect the endocrine system of animal species similarly to other man-made endocrine disrupters and to exert their effects through estrogen receptors, …
Number of citations: 103 www.sciencedirect.com
S Ai, G Lin, Y Bai, X Liu, L Piao - Journal of Computational Biology, 2019 - liebertpub.com
Developments of natural inhibitors to prevent the function of cyclooxygenase-2 (COX-2) protein, responsible for a variety of inflammations and cancers, are a major challenge in the …
Number of citations: 8 www.liebertpub.com
B Lindstedt - 2021 - doria.fi
Microorganisms have the tendency to switch from planktonic stage to biofilm and back again depending on the environmental conditions. Microorganisms can attach to all kind of …
Number of citations: 0 www.doria.fi
Y Hao, TF Langford, SJ Moon, KA Eller… - Available at SSRN … - papers.ssrn.com
Small-molecule compounds that modulate H 2 O 2 reaction networks have potential applications as targeted cancer therapeutics. Previous studies to identify cancer therapeutics that …
Number of citations: 0 papers.ssrn.com
LA Golovina… - Khimiya …, 1983 - AKADEMIYA NAUK UZBEKSKOI …
Number of citations: 14

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